molecular formula C15H15O4P B14219673 4-Acetylphenyl methyl phenylphosphonate CAS No. 565455-51-8

4-Acetylphenyl methyl phenylphosphonate

Cat. No.: B14219673
CAS No.: 565455-51-8
M. Wt: 290.25 g/mol
InChI Key: PTQKAPAWDIITMX-UHFFFAOYSA-N
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Description

4-Acetylphenyl methyl phenylphosphonate is an organophosphorus compound characterized by the presence of both acetyl and phenyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with methyl phenylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl methyl phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetylphenyl methyl phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylphenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

  • 4-Nitrophenyl methyl phenylphosphonate
  • 4-Methoxyphenyl methyl phenylphosphonate
  • 4-Hydroxyphenyl methyl phenylphosphonate

Comparison: 4-Acetylphenyl methyl phenylphosphonate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The acetyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

565455-51-8

Molecular Formula

C15H15O4P

Molecular Weight

290.25 g/mol

IUPAC Name

1-[4-[methoxy(phenyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C15H15O4P/c1-12(16)13-8-10-14(11-9-13)19-20(17,18-2)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

PTQKAPAWDIITMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC

Origin of Product

United States

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